Identification of major Ivermectin B1a impurities in pharmaceutical formulations
Identification of major Ivermectin B1a impurities in pharmaceutical formulations
An In-depth Technical Guide for the Identification of Major Ivermectin B1a Impurities in Pharmaceutical Formulations
Authored by: A Senior Application Scientist
Foreword
Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, stands as a cornerstone in the treatment of parasitic infections in both veterinary and human medicine.[1] Its primary active component, 22,23-dihydroavermectin B1a (Ivermectin B1a), constitutes the bulk of the drug substance, typically alongside a smaller fraction of 22,23-dihydroavermectin B1b (Ivermectin B1b).[2] The efficacy and safety of ivermectin formulations are inextricably linked to their purity. The presence of impurities, even in minute quantities, can signify inadequate manufacturing process control, instability of the drug substance, and potential safety risks.[3]
This guide provides a comprehensive framework for the identification and characterization of major impurities associated with Ivermectin B1a. Moving beyond a simple recitation of methods, we will explore the genesis of these impurities and the scientific rationale underpinning the analytical strategies used for their detection. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the integrity of ivermectin pharmaceutical products.
The Genesis of Impurities: Process vs. Degradation
Understanding the origin of an impurity is fundamental to controlling it. Ivermectin impurities can be broadly categorized into two primary sources: those arising from the manufacturing process and those formed through degradation.
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Process-Related Impurities: Ivermectin is a semi-synthetic product derived from the catalytic hydrogenation of Avermectin B1a.[] Therefore, impurities can be introduced from the starting materials or generated as by-products during the synthesis.
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Incomplete Hydrogenation: The most prominent process impurity is the starting material itself, Avermectin B1a , which contains an unsaturated bond between C22 and C23. Its presence indicates an incomplete reduction reaction.
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Related Avermectins: The fermentation process that produces Avermectin B1a also yields other structurally similar compounds, such as Avermectin B2a , which may carry through the synthesis and purification steps.[5][6]
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Isomers and By-products: The complexity of the ivermectin molecule allows for the formation of various isomers and demethylated species during synthesis.[5][7][8]
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-
Degradation Products: These impurities arise from the decomposition of the ivermectin molecule under the influence of external factors such as light, heat, oxygen, or hydrolysis.[7][9]
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Oxidation: The allylic C8a position is susceptible to oxidation, leading to the formation of 8a-oxo-H2B1a .[7][10] Forced degradation studies have also identified oxidative products like 3,4-epoxide H2B1a .[7][9]
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Epimerization: The C2 position can undergo epimerization, particularly in the presence of a base, forming the 2-epimer H2B1a .[5]
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Photodegradation: Exposure to light can lead to the formation of various isomers and other degradation products.
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The relationship between the active pharmaceutical ingredient (API) and its primary impurities can be visualized as follows:
Profile of Major Ivermectin B1a Impurities
Regulatory bodies and pharmacopeias provide stringent limits on the levels of known and unknown impurities in pharmaceutical products.[10][11] The table below summarizes key impurities specified in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) or identified in scientific literature.
| Impurity Name | Common Classification | Typical Origin | Pharmacopeia / Literature Reference |
| Ivermectin B1b | Related Substance (API Component) | Fermentation | USP, EP[10][12] |
| Avermectin B1a | Process Impurity | Starting Material | USP, EP (Impurity A)[6][10] |
| Avermectin B1b | Process Impurity | Starting Material Impurity | EP (Impurity B)[6][13] |
| Avermectin B2a | Process Impurity | Fermentation By-product | EP (Impurity C)[6][14] |
| 8a-oxo-H2B1a | Degradation Product | Oxidation | USP[10] |
| H4B1a isomers / Δ2,3 H2B1a | Process/Degradation | Hydrogenation/Degradation | USP[10] |
| 2-epimer H2B1a | Degradation Product | Base-catalyzed epimerization | Literature[5] |
| Ivermectin Monosaccharide | Process/Degradation | Incomplete glycosylation / Hydrolysis | Literature[][13] |
| Demethylated Impurities | Process Impurity | Biosynthesis By-product | Literature[7][8] |
| 3,4-epoxide H2B1a | Degradation Product | Oxidation | Literature[7][9] |
Analytical Strategies: A Multi-Pillar Approach
A robust analytical strategy for impurity identification is not reliant on a single technique but rather a logical workflow that combines separation science with multiple detection technologies.[3] High-Performance Liquid Chromatography (HPLC) with UV detection forms the bedrock for routine quality control, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural elucidation of unknown impurities.
Pillar 1: Chromatographic Separation (HPLC/UPLC)
The goal of chromatography is to achieve baseline separation of the main Ivermectin B1a and B1b peaks from all related impurities. Due to the structural similarity of these compounds, this is a non-trivial task.
Causality Behind Method Choices:
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Stationary Phase: A C18 (octadecylsilyl) column is the standard choice.[10][11] This is a reversed-phase chemistry that effectively retains the large, hydrophobic ivermectin molecules. The high carbon load and end-capping of modern C18 columns are critical for minimizing peak tailing and achieving sharp, symmetrical peaks.
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Mobile Phase: A ternary mixture of water, methanol, and acetonitrile is commonly employed.[11][12] This is a strategic choice. Acetonitrile is a strong solvent that reduces run times, while methanol offers different selectivity and can be crucial for resolving closely eluting isomers. The precise ratio is optimized to achieve the required resolution, particularly between the H2B1a and H2B1b peaks, which is a key system suitability requirement in pharmacopeial methods.[12]
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Detection: UV detection at 254 nm is specified in the EP monograph, leveraging the chromophore in the ivermectin macrocyclic lactone structure.[11][12] The USP monograph also specifies a 254-nm detector.[10]
Pillar 2: Mass Spectrometric Identification (LC-MS)
When an impurity is detected by HPLC-UV that does not correspond to a known reference standard, its identity must be determined. LC-MS is the premier tool for this task.[9][15]
Expertise in Application:
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High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass of the impurity. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) with high precision (e.g., < 5 ppm). This accuracy allows for the confident prediction of an elemental formula, drastically narrowing the list of possible structures.
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Tandem Mass Spectrometry (MS/MS): Following accurate mass determination, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation of the unknown impurity to that of the parent Ivermectin B1a molecule, one can deduce the location of structural modifications. For example, the loss of a sugar moiety is readily identified, pointing towards impurities like ivermectin monosaccharide.
Pillar 3: Definitive Structural Elucidation (NMR)
For novel impurities that cannot be unequivocally identified by MS alone, or for impurities that must be fully characterized for regulatory submission, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[7][8] This requires isolating a sufficient quantity of the impurity, often through preparative HPLC. While resource-intensive, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide unambiguous structural confirmation.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating system suitability tests (SST) to ensure the validity of the generated data.
Protocol 1: HPLC-UV Method for Impurity Profiling (Based on Pharmacopeial Methods)
This protocol is designed for the routine quantification of known impurities and detection of unknown impurities.
-
Chromatographic System:
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Solution Preparation:
-
Test Solution: Accurately weigh and dissolve 40 mg of the Ivermectin sample in methanol and dilute to 50.0 mL.[11][12]
-
Reference Solution (a) / System Suitability: Prepare a solution of Ivermectin CRS (Certified Reference Standard) at the same concentration (0.8 mg/mL).[11][12]
-
Reference Solution (b) / Reporting Threshold: Dilute Reference Solution (a) to a concentration corresponding to the impurity reporting threshold (e.g., 0.05%).
-
-
System Suitability Test (SST) - A Self-Validating Check:
-
Inject Reference Solution (a).
-
Resolution: The resolution between the Ivermectin H2B1b peak (first to elute) and the H2B1a peak must be a minimum of 3.0. This ensures the system can separate these very closely related components.[12]
-
Symmetry Factor (Tailing): The symmetry factor for the H2B1a peak should be a maximum of 2.5. This confirms good peak shape and an efficient column.[12]
-
Signal-to-Noise Ratio: Inject Reference Solution (b). The signal-to-noise ratio for the principal peak must be a minimum of 10. This validates the system's sensitivity at the reporting limit.[11]
-
Proceed with sample analysis ONLY if all SST criteria are met.
-
-
Analysis & Calculation:
-
Inject the Test Solution.
-
Identify impurities by their relative retention times (RRT) compared to the principal Ivermectin B1a peak.
-
Calculate the percentage of each impurity using the peak area responses, correcting for relative response factors if known. Disregard any peaks below the reporting threshold.[10]
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| Parameter | European Pharmacopoeia (1336) Example |
| Column | L=250 mm, ID=4.6 mm, ODS, 5 µm |
| Mobile Phase | Water:Methanol:Acetonitrile (15:34:51 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Temperature | 25 °C |
| Resolution SST | ≥ 3.0 (between H2B1b and H2B1a) |
| Symmetry SST | ≤ 2.5 (for H2B1a peak) |
Protocol 2: LC-MS/MS Method for Impurity Identification
This protocol provides a general workflow for the characterization of an unknown peak observed during HPLC-UV analysis.
-
Chromatographic System (UPLC/HPLC):
-
Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, < 2 µm particle size) is preferred for better resolution and compatibility with MS.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would run from ~60% B to 95% B over 15-20 minutes. The gradient is crucial for eluting all compounds of interest with good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer System:
-
Ion Source: Electrospray Ionization (ESI), positive mode. Ivermectin and its analogues ionize well to form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Acquisition Mode 1 (Full Scan HRMS): Scan a mass range of m/z 150-1200. This provides the accurate masses of all eluting compounds.
-
Acquisition Mode 2 (Data-Dependent MS/MS): Set the instrument to automatically select the top 3-5 most intense ions from the full scan and subject them to collision-induced dissociation (CID) to generate fragmentation spectra.
-
-
Data Analysis:
-
Extract the ion chromatogram for the mass of the suspected impurity from the full scan data.
-
Determine the elemental formula from the high-resolution mass.
-
Analyze the MS/MS spectrum. Look for characteristic neutral losses or fragment ions. For example, a loss of 308 Da from the parent ion would strongly suggest the cleavage of the disaccharide moiety.
-
Compare the fragmentation pattern to that of the Ivermectin B1a standard to pinpoint the site of modification.
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Conclusion
The identification of impurities in Ivermectin B1a is a critical component of pharmaceutical quality control that demands a deep understanding of chemistry, analytical science, and regulatory standards. A purely procedural approach is insufficient. By understanding the origins of impurities—whether from the synthetic process or subsequent degradation—scientists can develop and deploy logical, multi-tiered analytical strategies. The combination of high-performance chromatographic separation with the unparalleled identification power of high-resolution mass spectrometry provides a robust system for ensuring that ivermectin formulations are safe, effective, and compliant with global regulatory expectations. This commitment to analytical excellence is fundamental to protecting patient health.
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Abend, A., et al. (2006). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Adhikari, S., & Rustum, A. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Abstract available at: [Link]
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2601ivermectin Paste. (2017). Scribd. Retrieved from [Link]
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Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (2025). ResearchGate. Retrieved from [Link]
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A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR. (2026). ResearchGate. Retrieved from [Link]
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Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (2006). National Center for Biotechnology Information. Retrieved from [Link]
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Ivermectin and Related Substances: Ph. Eur. Monograph 1336. (n.d.). Phenomenex. Retrieved from [Link]
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Wang, Y., et al. (2020). Efficient degradation of ivermectin by newly isolated Aeromonas taiwanensis ZJB-18044. World Journal of Microbiology and Biotechnology. Available at: [Link]
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Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance. (n.d.). OUCI. Retrieved from [Link]
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Kaewkhao, N., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Available at: [Link]
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